An In-depth Technical Guide to 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS No. 110234-70-3): A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS No. 110234-70-3): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, a fluorinated building block of significant interest in medicinal chemistry. The strategic incorporation of the trifluoromethyl group (CF3) imparts unique physicochemical properties to molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] This guide delves into the synthesis, chemical properties, reactivity, and potential applications of this versatile intermediate, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, safety and handling guidelines, and characterization data are provided to support researchers in its effective utilization.
Introduction: The Significance of Trifluoromethylated Scaffolds in Medicinal Chemistry
The introduction of fluorine and fluorinated groups into organic molecules is a cornerstone of modern drug design.[4] The trifluoromethyl group, in particular, is a privileged moiety in medicinal chemistry due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[5] Its strong electron-withdrawing nature, high lipophilicity, and exceptional stability to metabolic degradation make it a valuable tool for optimizing lead compounds.[3]
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile combines the advantageous properties of the trifluoromethyl group with the synthetic versatility of the β-ketonitrile functionality. β-Ketonitriles are highly valuable intermediates in the synthesis of a wide array of heterocyclic compounds, which form the core of many approved drugs.[6] The presence of the trifluoromethyl group in this particular building block offers a direct route to novel trifluoromethylated heterocycles with potential applications in various therapeutic areas.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is essential for its effective use in synthesis and for predicting the properties of its derivatives.
Table 1: Physicochemical Properties of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile and Related Compounds
| Property | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | 4,4,4-Trifluoro-3-oxobutanenitrile[7] | 2-Methyl-3-oxobutanenitrile[8] |
| CAS Number | 110234-70-3 | 110234-68-9 | 4468-47-7 |
| Molecular Formula | C₅H₄F₃NO | C₄H₂F₃NO | C₅H₇NO |
| Molecular Weight | 151.09 g/mol | 137.06 g/mol | 97.12 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | - | Liquid[8] |
| Boiling Point | Not available | - | Not available |
| Melting Point | Not available | - | Not available |
| Density | Not available | - | Not available |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl group (CH₃) protons, split by the adjacent methine proton. The methine proton (CH) would appear as a quartet, split by the three protons of the methyl group. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C=O) would appear at a low field (downfield), typically in the range of 180-200 ppm. The trifluoromethyl carbon would be split into a quartet due to coupling with the three fluorine atoms. The nitrile carbon would appear in the range of 115-125 ppm.[1]
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group (around 2250 cm⁻¹) and the C=O stretch of the ketone (around 1720 cm⁻¹). A C-F stretching band would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 151. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments.
Synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
The most logical and widely applicable method for the synthesis of β-ketonitriles is the Claisen condensation .[2][9] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. For the synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, the reaction would involve ethyl trifluoroacetate and propionitrile.
// Reactants EthylTrifluoroacetate [label="Ethyl trifluoroacetate"]; Propionitrile [label="Propionitrile"]; Base [label="Strong Base\n(e.g., NaH, NaOEt)"];
// Intermediates Enolate [label="Propionitrile Enolate"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"];
// Product Product [label="4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile"];
// Reaction Flow {rank=same; EthylTrifluoroacetate; Propionitrile; Base} Propionitrile -> Enolate [label="+ Base"]; Enolate -> Tetrahedral_Intermediate [label="+ Ethyl trifluoroacetate"]; Tetrahedral_Intermediate -> Product [label="- EtO⁻"];
// Styling EthylTrifluoroacetate [fontcolor="#202124"]; Propionitrile [fontcolor="#202124"]; Base [fontcolor="#EA4335"]; Enolate [fontcolor="#34A853"]; Tetrahedral_Intermediate [fontcolor="#34A853"]; Product [fontcolor="#4285F4"]; }
Figure 1: Proposed synthetic pathway for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile via Claisen condensation.
Causality Behind Experimental Choices
-
Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is crucial.[9] The base must be strong enough to deprotonate the α-carbon of propionitrile to form the reactive enolate anion. Sodium hydride is often preferred as it drives the reaction to completion by producing hydrogen gas, which is removed from the reaction mixture.
-
Solvent Selection: An aprotic solvent such as tetrahydrofuran (THF), diethyl ether, or toluene is typically used to prevent reaction with the strong base and the reactive intermediates. The solvent should be anhydrous to avoid quenching the enolate.
-
Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. The subsequent condensation with the ester may be performed at room temperature or with gentle heating to drive the reaction to completion.
-
Workup: The reaction is typically quenched with a protic source, such as a dilute acid, to neutralize the base and protonate the enolate of the product. Standard extraction and purification techniques, such as column chromatography, are then employed to isolate the pure product.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for Claisen condensations of nitriles with esters.[10] Note: This is a proposed protocol and should be optimized and performed with appropriate safety precautions by qualified personnel.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Propionitrile
-
Ethyl trifluoroacetate
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere. The mineral oil is washed away with anhydrous hexanes, and the hexanes are carefully removed via cannula. Anhydrous THF is then added to the flask.
-
Enolate Formation: The flask is cooled to 0 °C in an ice bath. Propionitrile (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the suspension of sodium hydride via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for 1 hour, during which time hydrogen gas evolution should be observed.
-
Condensation: Ethyl trifluoroacetate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of dilute hydrochloric acid at 0 °C until the mixture is acidic (pH ~5-6). The aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.
Reactivity and Synthetic Applications
The dual functionality of a ketone and a nitrile, combined with the influence of the trifluoromethyl group, makes 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile a versatile building block for the synthesis of complex molecules, particularly heterocycles.
// Central Molecule Ketonitrile [label="{ 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | { Ketone (C=O) | Nitrile (C≡N) | α-Proton}}"];
// Reactivity Pathways node [fillcolor="#FFFFFF"]; Nucleophilic_Addition [label="Nucleophilic Addition\n(e.g., Grignard, organolithium)"]; Reduction [label="Reduction\n(e.g., NaBH₄, LiAlH₄)"]; Condensation [label="Condensation Reactions\n(e.g., with hydrazines, amines)"]; Hydrolysis [label="Nitrile Hydrolysis\n(acid or base catalyzed)"]; Alpha_Alkylation [label="α-Alkylation\n(deprotonation and reaction with electrophiles)"];
// Connections Ketonitrile:f1 -> Nucleophilic_Addition; Ketonitrile:f1 -> Reduction; Ketonitrile:f1 -> Condensation; Ketonitrile:f2 -> Hydrolysis; Ketonitrile:f3 -> Alpha_Alkylation;
// Styling Ketonitrile [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophilic_Addition [fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [fillcolor="#34A853", fontcolor="#202124"]; Condensation [fillcolor="#EA4335", fontcolor="#202124"]; Hydrolysis [fillcolor="#5F6368", fontcolor="#FFFFFF"]; Alpha_Alkylation [fillcolor="#202124", fontcolor="#FFFFFF"]; }
Figure 2: Key reactivity pathways of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.
Reactions at the Carbonyl Group
The ketone functionality is susceptible to nucleophilic attack. This allows for a variety of transformations, including:
-
Reduction: Reduction of the ketone to a secondary alcohol can be achieved using standard reducing agents like sodium borohydride.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group provides access to tertiary alcohols.
-
Wittig Reaction: Conversion of the ketone to an alkene can be accomplished using phosphorus ylides.
Reactions Involving the Nitrile Group
The nitrile group can undergo several important transformations:
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile group can yield a carboxylic acid or a primary amide, respectively.
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.
Synthesis of Heterocycles
The most significant application of β-ketonitriles in drug discovery is their use as precursors for heterocyclic synthesis.[6] The 1,3-dicarbonyl-like nature of the molecule allows for condensation reactions with various binucleophiles to form a wide range of five- and six-membered rings. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with amidines can yield pyrimidines. The presence of the trifluoromethyl group on these resulting heterocycles can significantly enhance their biological activity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is not widely available, information from related compounds suggests that it should be handled with care in a well-ventilated fume hood.
Potential Hazards (based on analogous compounds):
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Flammability: The compound may be flammable.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a respirator may be necessary.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive β-ketonitrile functionality and a property-enhancing trifluoromethyl group provides a powerful tool for the synthesis of novel, fluorinated compounds. The synthetic routes and reactivity patterns outlined in this guide are intended to empower researchers to explore the full potential of this compound in the development of the next generation of therapeutics. Further research into the specific biological applications of derivatives of this compound is warranted and holds significant promise.
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